molecular formula C13H17FN2O4 B15218680 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid

Cat. No.: B15218680
M. Wt: 284.28 g/mol
InChI Key: RDVMMVFKQUOQLB-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluoropyridine moiety. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a 2-fluoropyridine derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of robust purification methods like high-performance liquid chromatography (HPLC) would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the fluoropyridine moiety, potentially leading to the removal of the fluorine atom.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of de-fluorinated pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid would depend on its specific interactions with molecular targets. Typically, the compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the fluoropyridine moiety can enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid: Lacks the Boc protection.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid: Lacks the fluorine atom on the pyridine ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to the combination of the Boc-protected amino group and the fluoropyridine moiety, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17FN2O4

Molecular Weight

284.28 g/mol

IUPAC Name

(2S)-3-(2-fluoropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17FN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-15-10(14)7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1

InChI Key

RDVMMVFKQUOQLB-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=NC=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=NC=C1)F)C(=O)O

Origin of Product

United States

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